Arg-pro-pro-gly-phe-ser-pro-leu acetate salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-pro-pro-gly-phe-ser-pro-leu acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:
Attachment of the first amino acid: The C-terminal amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves stringent quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Arg-pro-pro-gly-phe-ser-pro-leu acetate salt can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products Formed
The major products formed from these reactions are typically modified peptides with altered biological activity. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .
Scientific Research Applications
Arg-pro-pro-gly-phe-ser-pro-leu acetate salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Investigated for its role in inflammation and immune response modulation.
Medicine: Explored as a potential therapeutic agent for conditions involving bradykinin receptors, such as pain and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Arg-pro-pro-gly-phe-ser-pro-leu acetate salt exerts its effects by antagonizing the bradykinin-1 receptor (B1R). This receptor is involved in mediating inflammatory responses. By binding to B1R, the compound inhibits the receptor’s activation, thereby reducing inflammation and pain. The molecular targets and pathways involved include the inhibition of bradykinin-induced signaling cascades, which are responsible for the production of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
Similar Compounds
Bradykinin: A peptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, which acts as an agonist for bradykinin receptors.
Des-Arg9-bradykinin: A peptide similar to Arg-pro-pro-gly-phe-ser-pro-leu acetate salt but with a different sequence, acting as a B1R agonist.
Uniqueness
This compound is unique due to its specific antagonistic action on B1R, making it valuable for studying the inhibition of bradykinin-mediated responses. Its ability to selectively block B1R without affecting other receptors highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63N11O10.C2H4O2/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44;1-2(3)4/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45);1H3,(H,3,4)/t26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFMNOKHQZCARQ-XXZMQFNDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N11O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745615 |
Source
|
Record name | N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-L-prolyl-L-leucine--acetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
930.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115035-45-5 |
Source
|
Record name | N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-L-prolyl-L-leucine--acetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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